
Spectroscopic Profile of 4-Benzylaniline: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Benzylaniline

Cat. No.: B049627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzylaniline (CAS No. 1135-12-2), a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into its molecular structure and properties. This

document also outlines generalized experimental protocols for obtaining such spectra, intended

to be a valuable resource for researchers in the field.

Spectroscopic Data Summary
The spectroscopic data for 4-Benzylaniline is summarized in the tables below, providing a

clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, CDCl₃)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b049627?utm_src=pdf-interest
https://www.benchchem.com/product/b049627?utm_src=pdf-body
https://www.benchchem.com/product/b049627?utm_src=pdf-body
https://www.benchchem.com/product/b049627?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1135-12-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 m 5H Phenyl-H

6.96 d, J=8.0 Hz 2H
Aniline-H (ortho to

CH₂)

6.59 d, J=8.0 Hz 2H
Aniline-H (ortho to

NH₂)

3.86 s 2H CH₂

3.59 s (br) 2H NH₂

¹³C NMR Data

While a complete dataset from a single source is not readily available, data from multiple

sources suggests the following approximate chemical shifts.

Chemical Shift (δ) ppm Assignment

148.2 C-N

139.5 Quaternary Phenyl-C

129.3 Aniline-CH (ortho to CH₂)

128.6 Phenyl-CH

127.5 Phenyl-CH

127.2 Phenyl-CH

117.6 Aniline-CH (ortho to NH₂)

112.9 Quaternary Aniline-C

48.4 CH₂

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum of 4-Benzylaniline is characterized by a prominent molecular ion peak

and several key fragments.

Key Mass Spectrometry Data[1]

m/z Relative Intensity (%) Assignment

183 100 [M]⁺ (Molecular Ion)

182 66.3 [M-H]⁺

167 14.4 [M-NH₂]⁺

106 66.3 [C₇H₆N]⁺

91 6.8 [C₇H₇]⁺ (Tropylium ion)

77 9.7 [C₆H₅]⁺

Infrared (IR) Spectroscopy
The IR spectrum of 4-Benzylaniline would be expected to show characteristic peaks for its

functional groups. While a specific spectrum is not provided in the search results, typical

absorption ranges for the key functional groups are listed below.

Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

3450-3250 N-H
Symmetric and Asymmetric

Stretch

3100-3000 C-H (Aromatic) Stretch

2950-2850 C-H (Aliphatic) Stretch

1620-1580 C=C (Aromatic) Stretch

1620-1550 N-H Bend

1340-1250 C-N Stretch

850-750 C-H (Aromatic) Out-of-plane Bend

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These are intended as a guide and may require optimization based on the specific

instrumentation and sample.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-Benzylaniline in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the

sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 4-Benzylaniline with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[3]

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: Acquire a background spectrum of the empty sample holder or a

pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and

instrumental interferences.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the 4-Benzylaniline sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography for volatile samples.[4]

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[4]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

[4]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.[4]

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Benzylaniline.
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Caption: Workflow for Spectroscopic Analysis of 4-Benzylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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